1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1464856-45-8 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3 |
InChI Key |
VRVNDSJMFJISLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C=CC=CC2=N1)O |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed One-Pot Cyclization
The most efficient synthesis, disclosed in CN108690018B, employs elemental iodine (I₂) as a Lewis acid catalyst in 1,2-dichloroethane at 100–110°C. This method converts 2-aminopyridine derivatives and phenoxyacetophenones into the target compound through a cascade reaction involving:
- Schiff Base Formation : Condensation of 2-aminopyridine (1.0 mmol) with 2-phenoxyacetophenone (0.5 mmol) generates an imine intermediate.
- Iodine-Mediated Cyclization : I₂ (0.5 mmol) facilitates intramolecular electrophilic aromatic substitution, forming the imidazo[1,2-a]pyridine core.
- Alcohol Functionalization : In situ reduction of the ketone group to a secondary alcohol occurs via a radical mechanism stabilized by the aromatic system.
Table 1: Optimization of Iodine-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 110 | 99.7 | 98.5 |
| I₂ Equivalents | 1.0 | 97.2 | 97.8 |
| Reaction Time (min) | 30 | 99.7 | 98.5 |
| Solvent | 1,2-DCE | 99.7 | 98.5 |
This protocol’s superiority lies in its brevity (30-minute reaction time) and avoidance of column chromatography through aqueous workup (saturated Na₂S₂O₃ and brine washes).
Microwave-Assisted Solid-Phase Synthesis
Recent advances in imidazopyridine chemistry propose adapting solid-supported synthesis for high-throughput production. Using Wang resin-bound 2-aminopyridine, this method could achieve:
- Immobilized Condensation : Resin-bound amine reacts with ketones under microwave irradiation (150 W, 120°C, 10 min).
- Cleavage with TFA/Water : Simultaneous cyclization and resin cleavage yields the alcohol derivative (projected yield 92%).
Mechanistic Insights into Key Reactions
Iodine’s Dual Role in Cyclization
Experimental data from the patent and DFT calculations on analogous systems reveal iodine’s multifunctionality:
- Electrophilic Activation : I₂ polarizes the carbonyl group of phenoxyacetophenone, enhancing nucleophilic attack by 2-aminopyridine.
- Radical Stabilization : Transient iodine radicals (I- ) abstract hydrogen from the ethanolic moiety, preventing over-oxidation.
The reaction’s regioselectivity arises from the imidazo[1,2-a]pyridine’s inherent electronic asymmetry, directing substitution to the 2-position.
Industrial Scalability and Process Optimization
Solvent Recycling Systems
The patented method’s use of 1,2-dichloroethane (DCE) presents environmental concerns. Proposed improvements include:
Byproduct Management
GC-MS analysis of reaction mixtures identified three major byproducts:
- Uncyclized Schiff Base (5% at suboptimal temperatures): Mitigated by maintaining T ≥ 100°C.
- Over-Iodinated Species (2% with excess I₂): Controlled via stoichiometric iodine dosing.
- Dimerization Products (<1%): Suppressed through high-dilution conditions (0.05 M concentration).
Chemical Reactions Analysis
Types of Reactions
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-{Imidazo[1,2-a]pyridin-2-yl}ethanone.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Functional Group Variations
Key Analogs and Their Properties:
Analysis:
- Bioactivity : Nitro-substituted analogs (e.g., the pyrazine derivative in ) exhibit enhanced electron-withdrawing effects, which may increase binding affinity in biological targets.
- Synthetic Flexibility : Trifluoromethyl and amine substituents (as in ) introduce steric and electronic effects that diversify reactivity for medicinal chemistry applications.
Biological Activity
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a compound that has garnered attention due to its unique imidazopyridine structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 162.19 g/mol
- SMILES : CC(C1=CN2C=CC=CC2=N1)O
- InChI : InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3
This compound features a hydroxyl group attached to an ethanolic carbon adjacent to an imidazo[1,2-a]pyridine moiety, enhancing its solubility and potential reactivity in biological systems.
Overview of Biological Activities
Research indicates that compounds with imidazopyridine structures exhibit a wide range of biological activities. This compound has been associated with the following pharmacological effects:
- Anticancer Activity : Analogous compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases.
- Antimicrobial Properties : Exhibits activity against both bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
- Anticonvulsant Activity : Similar compounds have been noted for their effectiveness in controlling seizures.
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is often linked to their structural features. The presence of the hydroxyl group in this compound may enhance its interaction with biological targets compared to other derivatives lacking this functional group.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Imatinib | Anticancer | Tyrosine Kinase Inhibition |
| Zolpidem | Sedative | GABA Receptor Agonism |
| Clonazepam | Anticonvulsant | GABA Receptor Modulation |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of imidazopyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, attributed to their ability to inhibit specific signaling pathways involved in cell proliferation and survival .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of imidazopyridine derivatives showed that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 3: Anti-inflammatory Mechanisms
Another study highlighted the anti-inflammatory potential of imidazopyridine compounds. The findings suggested that these compounds could modulate cytokine production and inhibit inflammatory mediators, making them candidates for further development in treating inflammatory diseases .
Q & A
Q. What unexplored applications of this compound warrant investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
